Synthetic Yield: Trifluoroacetic Anhydride System
In the synthesis of 4-bromo-4-hydroxybiphenyl from 4-hydroxybiphenyl via bromination after esterification protection, the choice of catalyst system significantly impacts yield. Using trifluoroacetic anhydride with ferric chloride catalyst produces substantially higher yields compared to alternative systems employing acetic anhydride or acetic acid with iodine or ferric powder catalysts [1]. This yield differential directly affects procurement economics and production scalability for applications requiring this intermediate, particularly in liquid crystal display material synthesis [2].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Higher yield |
| Comparator Or Baseline | Iodine or ferric powder in acetic anhydride/acetic acid (lower yield) |
| Quantified Difference | Higher in trifluoroacetic anhydride (specific numeric yields not reported in abstract) |
| Conditions | Bromination of 4-hydroxybiphenyl after esterification protection; catalyst comparison study |
Why This Matters
Selection of optimal synthetic route directly impacts cost-per-gram and batch-to-batch consistency for procurement of 4-bromo-4-hydroxybiphenyl.
- [1] LI Rui-jun, ZUO Xiu-jin, REN Guo-du. Synthesis of 4-bromo-4' hydroxybiphenyl. Fine Chemicals. 2001;18(4). View Source
- [2] LI Rui-jun, ZUO Xiu-jin, REN Guo-du. Synthesis of 4-bromo-4' hydroxybiphenyl. Fine Chemicals. 2001;18(4): Key intermediate for liquid crystal display materials. View Source
